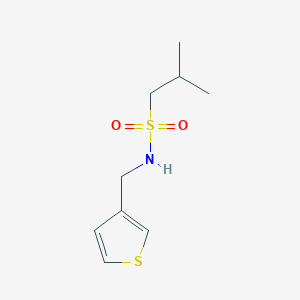

2-methyl-N-(thiophen-3-ylmethyl)propane-1-sulfonamide

Description

Properties

IUPAC Name |

2-methyl-N-(thiophen-3-ylmethyl)propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2S2/c1-8(2)7-14(11,12)10-5-9-3-4-13-6-9/h3-4,6,8,10H,5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMJDJMLGFRXEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)NCC1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(thiophen-3-ylmethyl)propane-1-sulfonamide typically involves the reaction of 2-methylpropane-1-sulfonyl chloride with thiophen-3-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(thiophen-3-ylmethyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

2-methyl-N-(thiophen-3-ylmethyl)propane-1-sulfonamide has been investigated for its potential as an antimicrobial agent . Sulfonamides are historically significant in treating bacterial infections due to their ability to inhibit bacterial folic acid synthesis. The unique structure of this compound may offer enhanced efficacy against resistant strains.

Biological Studies

Research indicates that this compound can act as an enzyme inhibitor , particularly targeting proteases involved in inflammatory processes. Such inhibition is critical for developing therapeutics aimed at diseases characterized by excessive inflammation, including rheumatoid arthritis and chronic obstructive pulmonary disease .

Industrial Applications

In the realm of materials science, this compound is utilized as a building block for synthesizing more complex molecules. Its functional groups allow it to participate in various chemical reactions, making it valuable in the development of specialty chemicals and advanced materials .

Case Study 1: Antimicrobial Activity

A study evaluated the antibacterial efficacy of this compound against multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant activity with minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid, highlighting its potential as a new therapeutic agent .

Case Study 2: Anti-inflammatory Properties

In vitro studies demonstrated that this compound effectively inhibited neutrophil elastase activity. This inhibition is crucial for reducing inflammation and could lead to new treatments for inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-methyl-N-(thiophen-3-ylmethyl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 2-methyl-N-(thiophen-2-ylmethyl)propane-1-sulfonamide

- 2-methyl-N-(furan-3-ylmethyl)propane-1-sulfonamide

- 2-methyl-N-(pyridin-3-ylmethyl)propane-1-sulfonamide

Uniqueness

2-methyl-N-(thiophen-3-ylmethyl)propane-1-sulfonamide is unique due to the specific positioning of the thiophene ring, which can influence its binding affinity and selectivity towards certain biological targets. This unique structure can result in different pharmacological profiles compared to its analogs.

Biological Activity

2-Methyl-N-(thiophen-3-ylmethyl)propane-1-sulfonamide is a sulfonamide compound that has garnered interest in various scientific fields due to its potential biological activities. The presence of the thiophene ring in its structure enhances its reactivity and interaction with biological targets, making it a candidate for research in medicinal chemistry, particularly concerning antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound features a sulfonamide group attached to a thiophene ring. This configuration allows the compound to mimic natural substrates, facilitating its role as an enzyme inhibitor.

The mechanism of action primarily involves the inhibition of specific enzymes by mimicking the structure of natural substrates. The sulfonamide group competes with para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis, thereby disrupting bacterial growth and replication pathways. This action classifies sulfonamides as bacteriostatic agents rather than bactericidal ones .

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various pathogens. Studies have shown that derivatives of thiophene exhibit significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

2. Anti-inflammatory Effects

In vitro studies suggest that compounds containing thiophene rings can inhibit inflammatory responses in macrophages, demonstrating potential as anti-inflammatory agents. For instance, certain thiophene derivatives have been shown to reduce nitric oxide production in LPS-stimulated RAW 264.7 macrophages, indicating their ability to modulate inflammatory pathways .

3. Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor is particularly noteworthy. It has been explored for its potential to inhibit carbonic anhydrase and dihydropteroate synthase, which are crucial in various metabolic processes .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

Pharmacological Applications

The pharmacological applications of this compound extend beyond antimicrobial activity:

- Antimicrobial Agents : Its potential as a broad-spectrum antimicrobial agent is being explored.

- Anti-inflammatory Drugs : The compound may serve as a lead for developing new anti-inflammatory medications.

- Enzyme Inhibitors : Its ability to inhibit specific enzymes positions it as a candidate for drug development targeting metabolic disorders.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-N-(thiophen-3-ylmethyl)propane-1-sulfonamide, and what critical reaction parameters must be controlled to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves sulfonylation of the amine precursor (e.g., thiophen-3-ylmethylamine) with 2-methylpropane-1-sulfonyl chloride under basic conditions. Critical parameters include:

- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions.

- Solvent Choice : Use anhydrous dichloromethane or tetrahydrofuran to avoid hydrolysis.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for isolation .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using -NMR and -NMR spectroscopy .

Q. How can researchers confirm the structural identity and purity of this compound using modern analytical techniques?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for the thiophene ring ( 6.8–7.2 ppm), sulfonamide NH ( 3.1–3.5 ppm), and methyl groups ( 1.2–1.5 ppm).

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection ( nm) to assess purity (>98%).

- Mass Spectrometry (MS) : Confirm molecular ion [M+H] at m/z 289.1 (calculated) .

Q. What preliminary biological screening approaches are recommended to assess the therapeutic potential of this sulfonamide derivative?

- In Vitro Assays :

- Enzyme Inhibition : Screen against carbonic anhydrase or cyclooxygenase isoforms (COX-1/COX-2) at 10–100 µM concentrations.

- Antimicrobial Activity : Use microdilution assays (MIC determination) against S. aureus and E. coli.

- Cytotoxicity : Evaluate against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory bioactivity data observed in different studies involving this compound?

- Experimental Design :

- Assay Standardization : Replicate studies under identical conditions (pH, temperature, solvent).

- Orthogonal Assays : Validate antimicrobial results with both broth microdilution and agar diffusion methods.

- Dose-Response Analysis : Use IC values instead of single-dose data to account for potency variations .

Q. How can computational chemistry tools be integrated with experimental data to elucidate the structure-activity relationship (SAR) of this compound?

- Computational Workflow :

- Molecular Docking : Use AutoDock Vina to predict binding modes with COX-2 (PDB: 3LN1). Focus on hydrogen bonding with Arg120 and hydrophobic interactions with Val523.

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and sulfonamide pKa to predict bioactivity .

Q. What advanced crystallization techniques and refinement protocols are recommended for determining the three-dimensional structure of this sulfonamide?

- Crystallization : Grow single crystals via slow evaporation (acetonitrile/water, 1:1) at 4°C.

- Refinement : Use SHELXL for structure solution (Mo-Kα radiation, Å). Refine anisotropic displacement parameters and validate with R < 0.05 .

Q. How should researchers design kinetic studies to investigate the degradation pathways of this compound under various environmental conditions?

- Kinetic Protocol :

- Stress Testing : Expose to UV light (254 nm), elevated temperatures (40–80°C), and acidic/alkaline buffers (pH 2–12).

- Analysis : Quantify degradation products via LC-MS and propose pathways (e.g., sulfonamide hydrolysis to sulfonic acid).

- Rate Constants : Calculate using pseudo-first-order kinetics and Arrhenius plots for thermal degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.